molecular formula C9H16O6 B1224753 1,2-O-Isopropylidene-a-d-glucofuranose

1,2-O-Isopropylidene-a-d-glucofuranose

Cat. No.: B1224753
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-XUQKIGAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Isopropylidene-a-d-glucofuranose is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Isopropylidene-a-d-glucofuranose typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Functionalization of the ethane-1,2-diol moiety: This can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-a-d-glucofuranose can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,2-O-Isopropylidene-a-d-glucofuranose has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-a-d-glucofuranose involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Influencing cellular signaling pathways.

    Scavenging free radicals: Providing antioxidant protection.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
  • 2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

Uniqueness

1,2-O-Isopropylidene-a-d-glucofuranose stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4?,5-,6+,7+,8+/m0/s1

InChI Key

BGGCXQKYCBBHAH-XUQKIGAKSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C(CO)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C

Synonyms

1,2-O-isopropylidene-alpha-D-glucofuranose

Origin of Product

United States

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